

Improving bioavailability of oral AGN-195183

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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

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Technical Support Center: AGN-195183

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral administration of **AGN-195183**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **AGN-195183** and what is its mechanism of action?

AGN-195183 (also known as IRX-5183, VTP-195183, or NRX-195183) is a potent and selective agonist of the Retinoic Acid Receptor- α (RAR α), with a reported dissociation constant (Kd) of 3 nM.[1][2] It shows high selectivity for RAR α with no significant activity on RAR β or RAR γ . [1][2] By activating RAR α , a ligand-dependent transcription factor, **AGN-195183** modulates the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[3] This mechanism has been explored for its therapeutic potential in oncology.[3][4]

Q2: What are the key physicochemical properties of **AGN-195183** relevant to its oral bioavailability?

AGN-195183 is a highly lipophilic molecule, a characteristic that significantly influences its formulation and oral absorption. Its calculated Log P (cLogP) is 7.2, indicating poor aqueous solubility.[4][5] This high lipophilicity suggests that while the compound may readily permeate

cell membranes, its dissolution in the gastrointestinal tract is likely a rate-limiting step for absorption.

Q3: What is the known clinical pharmacokinetic (PK) profile of oral **AGN-195183**?

A Phase I clinical trial in patients with advanced solid tumors provides the primary source of human PK data. Following oral administration of **AGN-195183** in soft gelatin capsules, the drug was absorbed rapidly, reaching peak plasma concentration (T_{max}) approximately one hour after dosing. However, the study also revealed high inter-patient variability in exposure. At a dose of 60 mg/m²/day, the C_{max} and AUC varied substantially among patients. The average terminal elimination half-life was reported to be 4.17 hours. The maximum tolerated dose (MTD) in this study was established at 15 mg/m²/day.

Q4: What is known about the metabolism of **AGN-195183**?

A key metabolic feature of **AGN-195183** is its resistance to catabolism by the cytochrome P450 enzyme CYP26. This is noteworthy because CYP26 is a primary enzyme responsible for the metabolism of many retinoids, including all-trans-retinoic acid (ATRA). Resistance to CYP26-mediated metabolism may lead to more sustained plasma concentrations compared to other retinoids. The specific metabolic pathways and other CYP450 enzymes involved in the clearance of **AGN-195183** have not been detailed in publicly available literature.

Troubleshooting Guide

Q5: We are observing low and highly variable plasma exposure in our preclinical oral bioavailability studies. What are the likely causes?

Low and inconsistent oral bioavailability is a common challenge for highly lipophilic compounds like **AGN-195183**. The primary causes are likely related to:

- **Poor Aqueous Solubility:** With a cLogP of 7.2, the dissolution of **AGN-195183** in the gastrointestinal fluids is expected to be very low.^{[4][5]} This dissolution-rate-limited absorption is a major barrier to achieving adequate and consistent bioavailability.
- **Inadequate Formulation:** The choice of vehicle is critical. If the formulation does not effectively maintain the drug in a solubilized state in the GI tract, it may precipitate upon administration, leading to poor absorption.

- **First-Pass Metabolism:** While **AGN-195183** is resistant to CYP26, it may be subject to extensive metabolism by other enzymes in the gut wall and liver (e.g., CYP3A4, CYP2C family, or UGTs), reducing the amount of active drug that reaches systemic circulation.
- **Food Effects:** The presence or absence of food can significantly impact the absorption of lipophilic drugs. Food, particularly high-fat meals, can stimulate bile secretion, which can enhance the solubilization and absorption of poorly water-soluble compounds. Conducting studies in both fasted and fed states is recommended.

Q6: How can we develop a more effective oral formulation for our preclinical animal studies?

Given its high lipophilicity, formulation strategies should focus on enhancing solubility and maintaining the drug in a dissolved state. Consider the following approaches:

- **Lipid-Based Formulations:** Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are often effective for lipophilic drugs. These formulations consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.
- **Co-Solvent Systems:** A simple and effective approach for preclinical studies is to use a co-solvent system. A formulation using 8% ethanol and 92% PEG-400 has been described for oral dosing of similar compounds in rats and can be a good starting point.^[4]
- **Amorphous Solid Dispersions:** Creating a solid dispersion of **AGN-195183** in a hydrophilic polymer can prevent crystallization and improve its dissolution rate and solubility.
- **Micronization/Nanoparticles:** Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the absorption rate.

Q7: What experimental designs are recommended for accurately assessing the oral bioavailability of **AGN-195183**?

A robust preclinical study to determine oral bioavailability should include:

- **Intravenous (IV) Administration Arm:** An IV dose is essential to determine the absolute bioavailability (F%). The IV formulation will likely require a solubilizing vehicle (e.g., 8%

Ethanol / 92% PEG-400).[4]

- Oral (PO) Administration Arm: The test formulation is administered orally, typically via gavage.
- Serial Blood Sampling: A well-defined blood sampling schedule is crucial to accurately capture the absorption, distribution, and elimination phases (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Parallel Study Design: Due to potential drug accumulation or altered metabolism with repeated dosing, a parallel design (different animals for IV and PO groups) is often preferred over a crossover design.

Data Presentation

Table 1: Summary of Physicochemical and Clinical Pharmacokinetic Properties of **AGN-195183**

Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₂₂ ClF ₂ NO ₄	-
Molecular Weight	437.87 g/mol	-
Mechanism of Action	Selective RAR α Agonist	[1][2]
Dissociation Constant (Kd)	3 nM	[1][2]
Calculated Log P (cLogP)	7.2	[4][5]
Clinical Formulation	Soft Gelatin Capsules	-
Human T _{max} (Oral)	~1 hour	-
Human T _{1/2} (Oral)	4.17 hours	-
Human C _{max} (60 mg/m ² /d)	684 - 7660 ng/mL (High Variability)	-
Human AUC (60 mg/m ² /d)	4140 - 31246 ng·hr/mL (High Variability)	-
Metabolism	Resistant to CYP26-mediated catabolism	-

Table 2: Example Formulation for Preclinical Oral Dosing in Rodents

Component	Proportion	Purpose	Reference
Ethanol (200 proof)	8% (v/v)	Co-solvent	[4]
Polyethylene Glycol 400 (PEG-400)	92% (v/v)	Primary Vehicle / Solubilizer	[4]
Preparation	Dissolve AGN-195183 in ethanol first, then add PEG-400 to the final volume and vortex until clear. Prepare fresh daily.		

Experimental Protocols

Protocol 1: Representative Oral Bioavailability Study in Rats

This protocol is a representative methodology based on standard practices for assessing the oral bioavailability of lipophilic compounds.

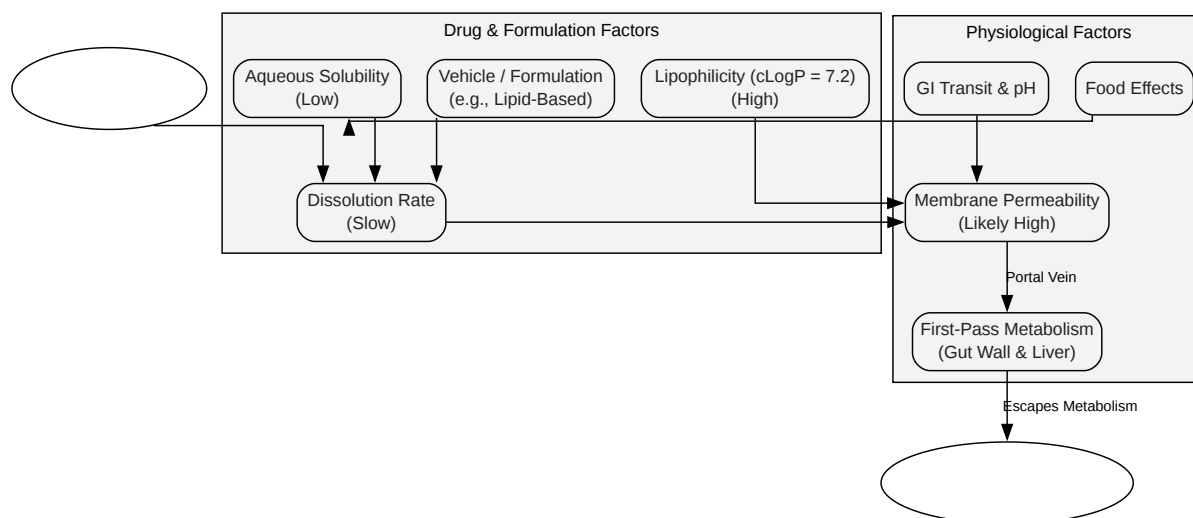
- Animals: Male Sprague-Dawley rats (n=4 per group), weighing 200-250g.
- Housing: Standard conditions with a 12-hour light/dark cycle. Fast animals overnight before dosing.
- Dose Formulation:
 - Vehicle: 8% Ethanol / 92% PEG-400.
 - IV Formulation: Prepare at 0.2 mg/mL for a 1 mg/kg dose at a volume of 5 mL/kg.
 - PO Formulation: Prepare at 2 mg/mL for a 10 mg/kg dose at a volume of 5 mL/kg.
- Dosing:
 - IV Group: Administer 1 mg/kg via the lateral tail vein.
 - PO Group: Administer 10 mg/kg via oral gavage.
- Blood Sampling: Collect ~150 µL of blood (into K2EDTA tubes) from the jugular or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
- Bioanalysis: Quantify **AGN-195183** concentrations in plasma using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate PK parameters (C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, T_{1/2}) using non-compartmental analysis software.

- Bioavailability Calculation: Absolute Bioavailability (F%) = $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

Protocol 2: In Vitro Caco-2 Permeability Assay

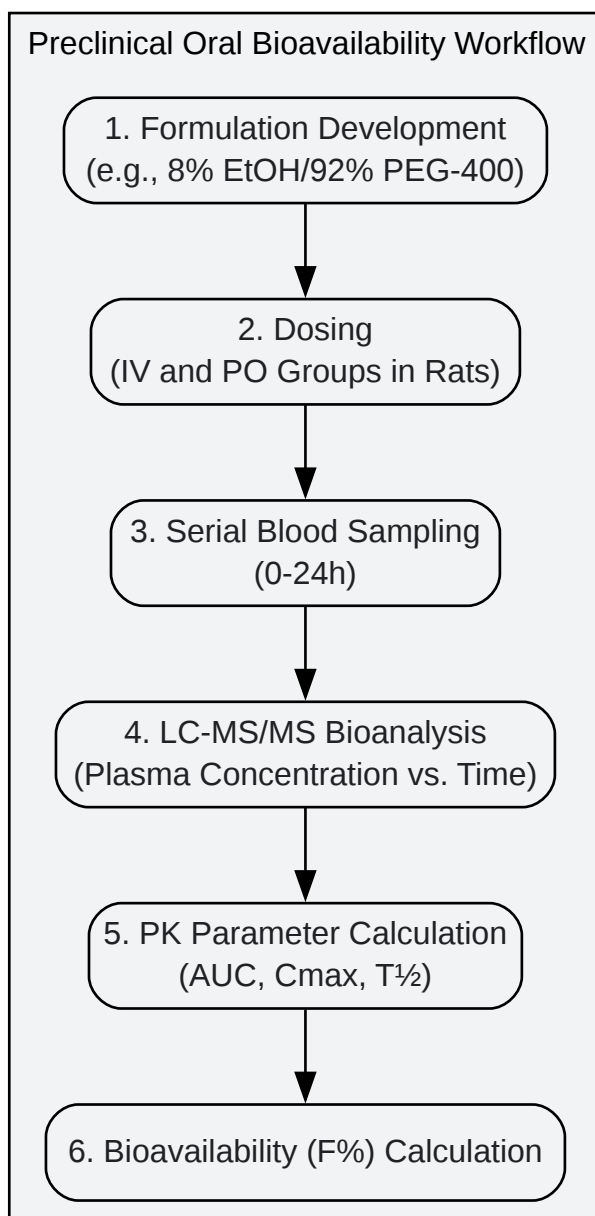
- Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
- Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
- Test Compound Preparation: Prepare a stock solution of **AGN-195183** in DMSO and dilute into the transport buffer to a final concentration (e.g., 10 μ M), ensuring the final DMSO concentration is $\leq 1\%$.
- Permeability Assessment:
 - Apical to Basolateral (A \rightarrow B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (e.g., at 30, 60, 90, 120 minutes).
 - Basolateral to Apical (B \rightarrow A): Add the test compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.
- Controls: Include high permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds.
- Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
- Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: $Papp = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations



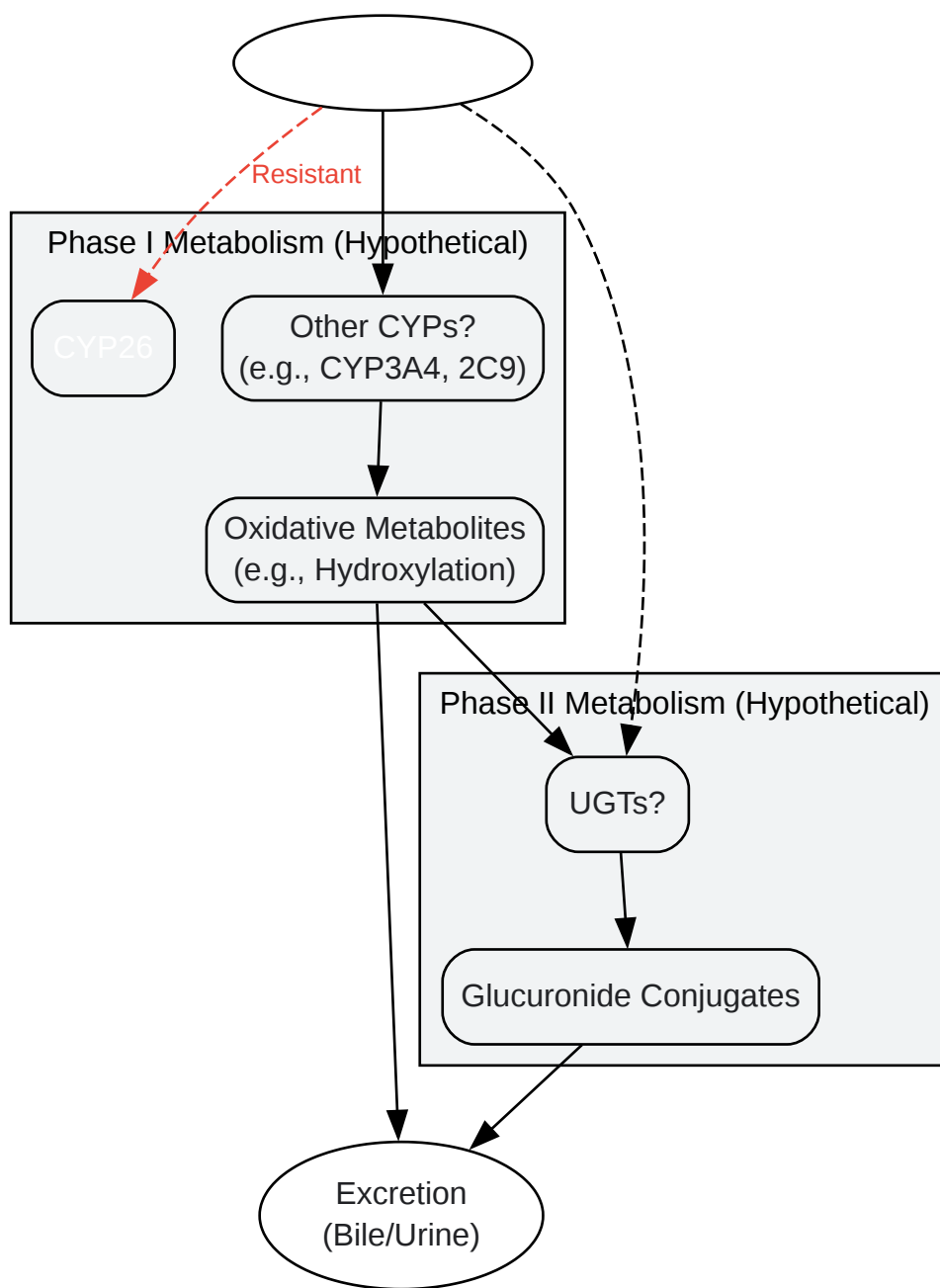
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Caption: Factors influencing the oral bioavailability of **AGN-195183**.



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Caption: Workflow for a preclinical oral bioavailability assessment.



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